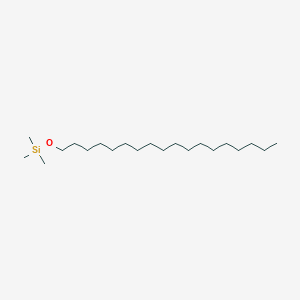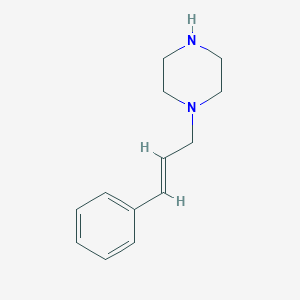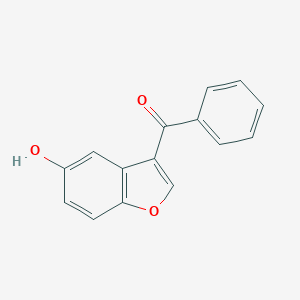
2,2-Dichlorocyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichlorocyclohexanone, also known as DCC, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 177.04 g/mol. DCC is used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2,2-Dichlorocyclohexanone has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. This compound is also used in biochemistry and pharmacology for the study of enzyme kinetics and the development of new drugs. It is used as a model compound for the study of the mechanism of action of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 2,2-Dichlorocyclohexanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins. This compound is known to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It is known to inhibit the activity of acetylcholinesterase, which can lead to increased neurotransmission. This compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dichlorocyclohexanone in lab experiments is its versatility. It can be used in a wide range of fields, including organic chemistry, biochemistry, and pharmacology. This compound is also relatively easy to synthesize and is commercially available.
However, there are also some limitations associated with the use of this compound in lab experiments. It is known to be toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of 2,2-Dichlorocyclohexanone in scientific research. One potential application is in the development of new drugs. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Another potential application is in the study of enzyme kinetics. This compound is known to inhibit the activity of acetylcholinesterase, making it a useful tool for the study of this enzyme and its role in neurotransmission.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used in organic chemistry, biochemistry, and pharmacology for the synthesis of various compounds and the study of enzyme kinetics. This compound has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. While there are some limitations associated with the use of this compound in lab experiments, its versatility and potential applications make it an important compound in scientific research.
Synthesemethoden
The synthesis of 2,2-Dichlorocyclohexanone involves the reaction of cyclohexanone with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Eigenschaften
CAS-Nummer |
17336-81-1 |
|---|---|
Molekularformel |
C6H8Cl2O |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
2,2-dichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H8Cl2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2 |
InChI-Schlüssel |
AGFDSLIZRUCCKJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(Cl)Cl |
Kanonische SMILES |
C1CCC(C(=O)C1)(Cl)Cl |
Synonyme |
Cyclohexanone, 2,2-dichloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



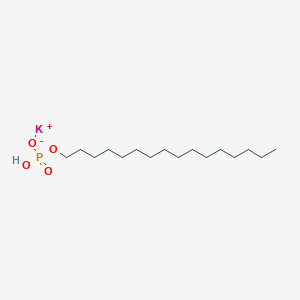

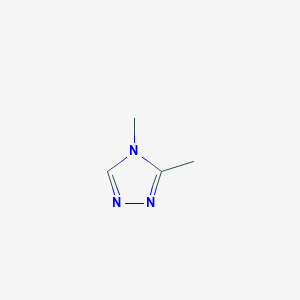

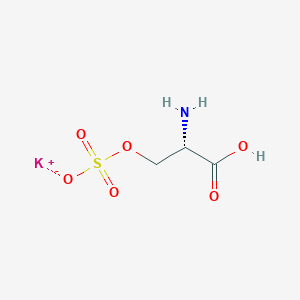

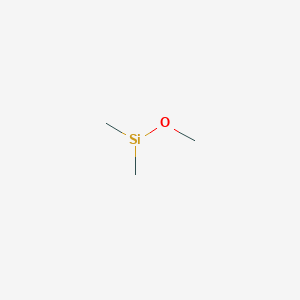
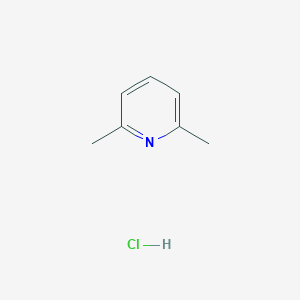
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)

